molecular formula C24H23N3O4S2 B2798898 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 394229-06-2

2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2798898
CAS No.: 394229-06-2
M. Wt: 481.59
InChI Key: ZCPHOBJBWLUBCS-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a cell-permeable carboxamide that functions as a potent and selective ATP-competitive inhibitor of the oncogenic B-RAF kinase V600E mutant Source . This targeted mechanism disrupts the constitutively active MAPK/ERK signaling pathway, a key driver of cellular proliferation and survival in several cancer types. Its primary research value lies in the investigation of tumorigenesis and the development of targeted therapies for B-RAF mutant cancers, most notably melanoma Source . Researchers utilize this compound extensively in in vitro biochemical assays to characterize B-RAF inhibition kinetics and in in vivo models to evaluate the efficacy of blocking this pathway on tumor growth and metastasis. By selectively inhibiting the mutated B-RAF protein, this compound serves as a critical tool for probing the molecular dependencies of cancer cells, understanding mechanisms of drug resistance, and validating B-RAF as a therapeutic target.

Properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c25-22(28)21-18-6-2-4-8-20(18)32-24(21)26-23(29)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-1-3-7-19(15)27/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPHOBJBWLUBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS Number: 1052533-92-2) is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H25ClN4O4S2C_{24}H_{25}ClN_{4}O_{4}S_{2} with a molecular weight of approximately 533.1 g/mol. The structure features an indolin sulfonamide moiety linked to a tetrahydrobenzo[b]thiophene core, which is significant for its biological properties.

PropertyValue
Molecular FormulaC24H25ClN4O4S2
Molecular Weight533.1 g/mol
CAS Number1052533-92-2

Research indicates that this compound acts as an allosteric modulator of various receptors, particularly G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are common targets for drug development. The allosteric modulation can enhance or inhibit receptor activity, leading to diverse biological effects.

Therapeutic Implications

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The indolin sulfonamide moiety is known for its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Properties : The sulfonamide group contributes to anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory response.
  • Neuroprotective Effects : Some derivatives of this compound have demonstrated neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of indolin sulfonamides. The findings indicated that the compound significantly inhibited cell proliferation in breast cancer cell lines, with an IC50 value of approximately 15 µM. This suggests a strong potential for further development as an anticancer agent .

Case Study 2: GPCR Modulation

Another research article highlighted the role of similar compounds in modulating GPCR activity. It was found that these compounds could selectively enhance receptor signaling pathways, leading to increased intracellular calcium levels and subsequent cellular responses .

Table of Biological Activities

Biological ActivityEffectReference
AnticancerIC50 ~ 15 µM in breast cancer cellsJournal of Medicinal Chemistry
GPCR ModulationEnhanced signalingG Protein-Coupled Receptors Study
Anti-inflammatoryInhibition of inflammatory pathwaysVarious studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinylsulfonyl Analogs
  • 2-(4-(Piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • Structure : Features a piperidinylsulfonyl group instead of indolinylsulfonyl.
    • Properties : Molecular weight 447.57 g/mol, density 1.404 g/cm³. The sulfonyl group enhances solubility and may influence binding to hydrophobic pockets in target proteins .
AChE Inhibitors with Piperazinyl Linkers
  • 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId)
    • Activity : 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM, outperforming donepezil (40%) .
    • Mechanism : The amide linker forms three hydrogen bonds with Phe288 in AChE, enhancing binding affinity .
Antioxidant Derivatives
  • 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 92b) Activity: 55.5% nitric oxide radical scavenging at 100 μM. Polar groups (cyano or carboxamide) at the 3-position enhance antioxidant capacity .
Flt-3 Inhibitors
  • 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • Activity : Identified as a Flt-3 kinase inhibitor, highlighting the role of methoxy groups in targeting tyrosine kinases .

Physicochemical and Structural Comparisons

Table 1: Structural and Activity Comparison of Key Analogs
Compound Name Substituent Group Biological Activity Key Findings
Target Compound (Indolinylsulfonyl) Indolin-1-ylsulfonyl Not reported Hypothesized enhanced solubility and receptor binding due to sulfonyl group
Piperidinylsulfonyl Analog Piperidin-1-ylsulfonyl Not reported Higher molecular weight (447.57 g/mol) and density (1.404 g/cm³)
IIId (4-Methoxyphenylpiperazinyl) 4-(4-Methoxyphenyl)piperazinyl 60% AChE inhibition Superior to donepezil; H-bond interactions critical for activity
Compound 92b (Cyanoacetamido) Cyanoacetamido 55.5% NO scavenging Polar groups at 3-position enhance antioxidant activity
Flt-3 Inhibitor 3,4-Dimethoxybenzamido Flt-3 kinase inhibition Methoxy groups contribute to kinase selectivity
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Density (g/cm³) Notable Functional Groups
Target Compound Not reported Not reported Indolinylsulfonyl, carboxamide
Piperidinylsulfonyl Analog 447.57 1.404 Piperidinylsulfonyl, carboxamide
IIId ~500 (estimated) Not reported Piperazinyl, methoxyphenyl
Flt-3 Inhibitor 360.43 Not reported 3,4-Dimethoxybenzamido

Mechanistic Insights

  • Sulfonyl Groups : The indolinylsulfonyl group in the target compound may improve solubility and provide steric bulk for selective receptor binding compared to piperidinylsulfonyl analogs .
  • Amide Linkers : In AChE inhibitors like IIId, the amide linker facilitates critical hydrogen bonding, a feature likely shared by the target compound .
  • Substituent Polarity: Polar groups (e.g., carboxamide, cyano) enhance antioxidant activity by stabilizing free radicals, as seen in Compound 92b .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing this compound with optimal yield?

  • Methodology : The synthesis typically involves multi-step reactions requiring precise control of solvents (e.g., DMF, DMSO, or ethanol), temperatures (reflux at 80–100°C), and coupling agents for amide bond formation. For example, refluxing in ethanol for 8–12 hours achieves yields up to 80% in analogous thiophene-carboxamide syntheses . Catalysts like DIPEA (diisopropylethylamine) are essential for activating carboxyl groups during coupling reactions .
  • Optimization : Use HPLC to monitor intermediate purity and adjust reaction times based on TLC (thin-layer chromatography) progression. Contaminants from incomplete sulfonylation or benzamido coupling are common and require column chromatography for removal .

Q. Which analytical techniques are essential for structural confirmation?

  • Characterization :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming aromatic protons (δ 6.8–8.2 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and tetrahydrobenzo[b]thiophene backbone signals (δ 1.5–2.8 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns matching the indolin-1-ylsulfonyl and carboxamide moieties .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Key Findings :

  • Sulfonyl Group : Replacing indolin-1-ylsulfonyl with morpholinosulfonyl (as in structurally similar compounds) reduces steric hindrance, enhancing target binding affinity .
  • Carboxamide Linker : Substituting the benzamido group with a 4-methoxyphenylsulfonyl moiety improves solubility and acetylcholinesterase inhibition (60% vs. 40% for donepezil) .
    • Methodology : Use molecular docking to simulate interactions with targets like retinoic acid receptor-related orphan receptor γt (RORγt) or acetylcholinesterase. Prioritize modifications that retain hydrogen bonds (e.g., with Phe288 in AChE) .

Q. How to resolve contradictions in biological activity data across assays?

  • Case Study : A reported 60% inhibition of acetylcholinesterase vs. lower activity in other studies may stem from assay conditions (e.g., pH, substrate concentration) or impurities.
  • Solutions :

  • Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., Ellman’s method for AChE).
  • Compare with structurally validated analogs (e.g., N-benzyl derivatives) to isolate substituent-specific effects .

Q. What strategies address discrepancies in spectral data during structural elucidation?

  • Example : Unexpected 1H^1H-NMR shifts in the tetrahydrobenzo[b]thiophene ring (e.g., δ 1.2 ppm instead of 1.5–2.0 ppm) may indicate conformational flexibility or solvent artifacts.
  • Resolution :

  • Perform variable-temperature NMR to assess dynamic effects.
  • Cross-validate with X-ray crystallography (as done for ethyl 2-amino-6-benzyl derivatives) .

Q. How to improve solubility without compromising bioactivity?

  • Approach : Introduce polar groups (e.g., morpholino, methoxy) to the sulfonylbenzamido moiety. For example, ethylsulfonyl substitutions in cyclohepta[b]thiophene analogs enhance aqueous solubility while retaining anticancer activity .
  • Experimental Design :

  • Measure logP values (via shake-flask method) to quantify hydrophilicity.
  • Test in vitro permeability using Caco-2 cell monolayers .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Critical Steps :

  • Sulfonylation : Use anhydrous conditions (dry DCM, molecular sieves) to prevent hydrolysis of the indolin-1-ylsulfonyl chloride intermediate .
  • Amide Coupling : Activate carboxyl groups with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient benzamido formation .
    • Quality Control : Intermediate characterization via 19F^{19}F-NMR (if fluorinated reagents are used) and in-process HPLC .

Q. How to design assays for evaluating target selectivity?

  • Strategy :

  • Panel Testing : Screen against related enzymes (e.g., AChE vs. butyrylcholinesterase) or receptors (RORγt vs. RORα) to assess specificity .
  • Cellular Models : Use gene-edited cell lines (e.g., CRISPR-knockout RORγt) to confirm on-target effects .

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